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molecular formula C12H6Cl2F3N3O2 B154732 2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid CAS No. 666260-42-0

2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid

Cat. No. B154732
M. Wt: 352.09 g/mol
InChI Key: PQLYFRFMBGHLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635701B2

Procedure details

To a solution of 2-(2,4-dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid (86 g) in dimethylformamide (800 ml) was added successively N-ethylmorpholine (93 ml), 4 aminomethyltetrahydropyran (29.5 g), 1-hydroxybenzotriazole hydrate (51.5 g) and 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (56.2 g). The solution was stirred for 24 h. Dimethylformamide was partially removed (approx 650 ml) under reduced pressure and 5% sodium bicarbonate solution added (3×500 ml, added portionwise to control the release of carbon dioxide). The mixture was stirred with overhead stirring for 3 h and the resulting solid filtered onto a sinter. The solid was washed with 5% sodium bicarbonate (4×400 ml) and water (3×400 ml) then dried over sodium hydroxide in vacuo at 50° C. to afford the title compound (109.1 g)
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[N:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[C:13]([C:20]([OH:22])=O)=[CH:12][N:11]=1.C(N1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1)C.[NH2:31][CH2:32][CH:33]1CCCCO1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C)C=O>[O:28]1[CH2:27][CH2:26][CH:33]([CH2:32][NH:31][C:20]([C:13]2[C:14]([C:16]([F:17])([F:19])[F:18])=[N:15][C:10]([NH:9][C:3]3[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=3[Cl:1])=[N:11][CH:12]=2)=[O:22])[CH2:30][CH2:29]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)NC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)N1CCOCC1
Name
Quantity
29.5 g
Type
reactant
Smiles
NCC1OCCCC1
Name
Quantity
51.5 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
56.2 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dimethylformamide was partially removed (approx 650 ml) under reduced pressure and 5% sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
added (3×500 ml
ADDITION
Type
ADDITION
Details
added portionwise
STIRRING
Type
STIRRING
Details
The mixture was stirred with overhead
STIRRING
Type
STIRRING
Details
stirring for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered onto a sinter
WASH
Type
WASH
Details
The solid was washed with 5% sodium bicarbonate (4×400 ml) and water (3×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium hydroxide in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1CCC(CC1)CNC(=O)C=1C(=NC(=NC1)NC1=C(C=C(C=C1)Cl)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 109.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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